molecular formula C16H11BrO2S B13139457 7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one

7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one

Cat. No.: B13139457
M. Wt: 347.2 g/mol
InChI Key: SRUIZLMEGFEJCS-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one is a synthetic organic compound with the molecular formula C16H11BrO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-bromoacetophenone.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or a thiol, to form the thiochromenone ring structure.

    Bromination: The final step involves the bromination of the thiochromenone ring at the 7-position using a brominating agent, such as N-bromosuccinimide (NBS), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochromanol using reducing agents like sodium borohydride.

    Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiochromanol.

    Substitution: Various substituted thiochromenones.

Scientific Research Applications

7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in critical cellular processes, leading to the disruption of cancer cell growth and proliferation.

    Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Modulation of Cellular Pathways: It can modulate various cellular pathways, including those related to cell cycle regulation and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound is structurally similar but lacks the sulfur atom in the thiochromenone ring.

    2-(4-Methoxyphenyl)-4H-thiochromen-4-one: This compound lacks the bromine atom at the 7-position.

Uniqueness

7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one is unique due to the presence of both the bromine atom and the thiochromenone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11BrO2S

Molecular Weight

347.2 g/mol

IUPAC Name

7-bromo-2-(4-methoxyphenyl)thiochromen-4-one

InChI

InChI=1S/C16H11BrO2S/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9H,1H3

InChI Key

SRUIZLMEGFEJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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